[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine
Overview
Description
[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C8H10F2N2O It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a difluoroethoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine typically involves the reaction of 4-pyridinecarboxaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst to form the intermediate [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where the difluoroethoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanol
- 4-Pyridinemethanamine
- 2-(2,2-Difluoroethoxy)pyridine
Comparison:
- [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine is unique due to the presence of both the difluoroethoxy group and the amine group, which confer distinct chemical and biological properties.
- Compared to [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanol , the methanamine derivative has different reactivity and potential applications due to the presence of the amine group.
- 4-Pyridinemethanamine lacks the difluoroethoxy group, making it less versatile in certain chemical reactions and applications.
- 2-(2,2-Difluoroethoxy)pyridine does not have the methanamine group, limiting its use in applications where the amine functionality is crucial .
Properties
IUPAC Name |
[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-3-6(4-11)1-2-12-8/h1-3,7H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVFKNAVLMBSQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.